molecular formula C11H19N5O B1492717 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098122-26-8

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1492717
CAS No.: 2098122-26-8
M. Wt: 237.3 g/mol
InChI Key: PHZIBFWASQXAJH-UHFFFAOYSA-N
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Description

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H19N5O and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies on the synthesis of triazoles, demonstrating methods for creating 1,2,4-trisubstituted pyrroles and pyridine-based ligands, which can act as terdentate ligands for metal ions. These synthetic approaches provide foundational knowledge for further chemical modifications and applications in coordination chemistry and potentially in catalysis (Friedrich et al., 2002), (Vermonden et al., 2003).

Biological Evaluation

  • Similar compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole derivatives in developing new antimicrobial agents. These studies highlight the versatility of triazole chemistry in addressing resistance issues in antimicrobial therapy (Dave et al., 2007), (Bayrak et al., 2009).

Pharmacological Characterization

  • Research on analogs has also explored their selectivity and affinity towards κ-opioid receptors, suggesting potential applications in the development of therapeutic agents for treating depression and addiction disorders. This underscores the importance of structural modifications in enhancing receptor selectivity and therapeutic efficacy (Grimwood et al., 2011).

Antioxidant Properties

  • Derivatives of triazoles have been studied for their antioxidant properties, further demonstrating the chemical versatility of triazole compounds and their potential in developing treatments for oxidative stress-related diseases (Bekircan et al., 2008).

Properties

IUPAC Name

1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)16-5-3-4-10(16)8-15-7-9(6-12)13-14-15/h7,10H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZIBFWASQXAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

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